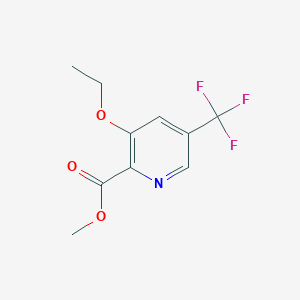![molecular formula C8H6ClNS B15328889 6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
6-(Chloromethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)benzo[d]isothiazole typically involves the use of pre-functionalized phenyl rings containing nitrogen and sulfur atoms. One common method is the condensation of a nitrogen-preloaded aromatic substrate with a sulfur-containing reagent under specific conditions . Another approach involves the use of metal-catalyzed reactions, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular bromine or sulfuryl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Molecular bromine in ethyl acetate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles with various functional groups .
Scientific Research Applications
6-(Chloromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in developing new drugs, particularly in cancer therapy and neuroprotection.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit hepatitis C polymerase NS5B and certain cancer therapy kinases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Chloromethyl)benzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2 |
InChI Key |
NZZYTCKIFRQNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


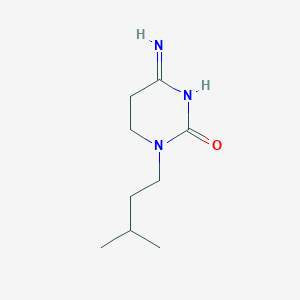
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
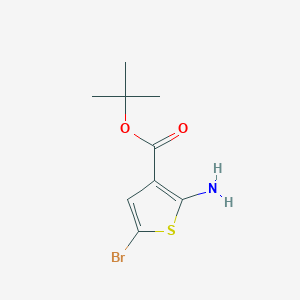
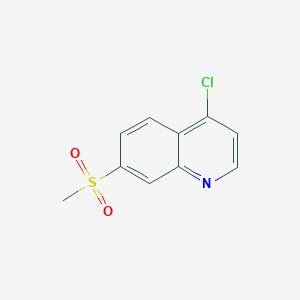
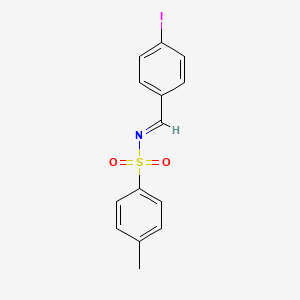
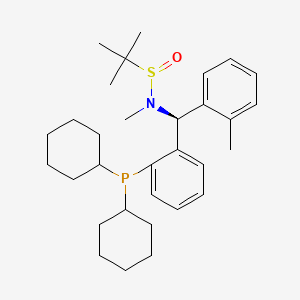
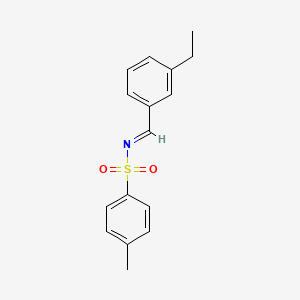
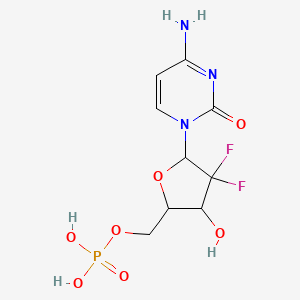
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)

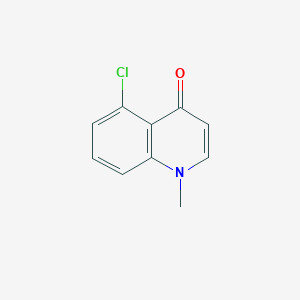
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
